molecular formula C9H8Cl2N2O B13064391 5-(Chloromethyl)-3-phenyl-1,2,4-oxadiazole hydrochloride

5-(Chloromethyl)-3-phenyl-1,2,4-oxadiazole hydrochloride

Cat. No.: B13064391
M. Wt: 231.08 g/mol
InChI Key: MNHSFHAGKDZQEU-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-3-phenyl-1,2,4-oxadiazole hydrochloride is a heterocyclic compound that contains an oxadiazole ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Chloromethyl)-3-phenyl-1,2,4-oxadiazole hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a phenylhydrazine derivative with a chloromethylating agent in the presence of an acid catalyst. The reaction is carried out under controlled temperature and pressure to ensure the formation of the desired oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processing techniques to optimize yield and efficiency. This method allows for better control of reaction conditions, leading to higher purity and consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

5-(Chloromethyl)-3-phenyl-1,2,4-oxadiazole hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in the presence of a base.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted oxadiazole derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

5-(Chloromethyl)-3-phenyl-1,2,4-oxadiazole hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)-3-phenyl-1,2,4-oxadiazole hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 5-(Chloromethyl)-2-phenyl-1,3,4-oxadiazole
  • 5-(Chloromethyl)-3-phenyl-1,2,4-triazole
  • 5-(Chloromethyl)-3-phenyl-1,2,4-thiadiazole

Uniqueness

5-(Chloromethyl)-3-phenyl-1,2,4-oxadiazole hydrochloride is unique due to its specific ring structure and the presence of the chloromethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H8Cl2N2O

Molecular Weight

231.08 g/mol

IUPAC Name

5-(chloromethyl)-3-phenyl-1,2,4-oxadiazole;hydrochloride

InChI

InChI=1S/C9H7ClN2O.ClH/c10-6-8-11-9(12-13-8)7-4-2-1-3-5-7;/h1-5H,6H2;1H

InChI Key

MNHSFHAGKDZQEU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=N2)CCl.Cl

Origin of Product

United States

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